molecular formula C8H4ClNO3S B1429909 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid CAS No. 1368489-92-2

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B1429909
CAS No.: 1368489-92-2
M. Wt: 229.64 g/mol
InChI Key: ZSTCCJSOOXRQSR-UHFFFAOYSA-N
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Description

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that contains both a thiophene and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid typically involves the reaction of 5-chloro-2-acetylthiophene with hydroxylamine hydrochloride to form the oxime, followed by cyclization to form the oxazole ring. The carboxylic acid group can be introduced through various methods, including oxidation of the corresponding aldehyde or esterification followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorothiophene-2-carboxylic acid
  • 5-Chlorothiophene-2-boronic acid
  • 5-Chlorothiophene-2-acetaldehyde

Uniqueness

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid is unique due to the presence of both a thiophene and an oxazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3S/c9-6-2-1-5(14-6)7-4(8(11)12)3-10-13-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTCCJSOOXRQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=C(C=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 3
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 4
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 5
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 6
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid

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